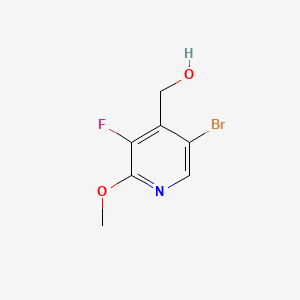
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol is a chemical compound with the molecular formula C7H7BrFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, fluorine, and methoxy groups on the pyridine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol typically involves the introduction of bromine, fluorine, and methoxy groups onto the pyridine ring. One common method involves the reaction of 5-bromo-3-fluoro-2-methoxypyridine with a suitable reagent to introduce the methanol group. For example, the reaction of 5-bromo-3-fluoro-2-methoxypyridine with n-butyllithium followed by the addition of trimethyl borate and subsequent oxidation with hydrogen peroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine or fluorine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, hydrogen peroxide, and trimethyl borate. Reaction conditions typically involve low temperatures (e.g., -63°C) and inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-bromo-3-fluoro-2-methoxypyridine-4-carboxylic acid, while substitution of the bromine atom with an amino group can yield 5-amino-3-fluoro-2-methoxypyridin-4-YL)methanol.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of (5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity for these targets. For example, the fluorine atom can enhance the compound’s ability to form hydrogen bonds, while the methoxy group can increase its lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-fluoro-2-methoxypyridine: Lacks the methanol group, making it less versatile in certain chemical reactions.
5-Bromo-2-methoxypyridine: Lacks the fluorine atom, which can affect its reactivity and binding properties.
3-Fluoro-2-methoxypyridine: Lacks the bromine atom, which can influence its chemical stability and reactivity.
Uniqueness
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol is unique due to the combination of bromine, fluorine, and methoxy groups on the pyridine ring, along with the presence of a methanol group. This combination of functional groups provides the compound with a unique set of chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H7BrFNO2 |
|---|---|
Molekulargewicht |
236.04 g/mol |
IUPAC-Name |
(5-bromo-3-fluoro-2-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H7BrFNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2,11H,3H2,1H3 |
InChI-Schlüssel |
VRXZRBLNGRKSNP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1F)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
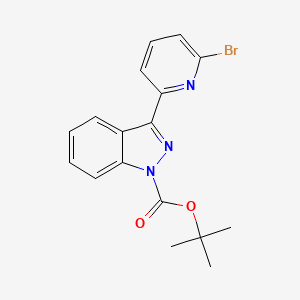

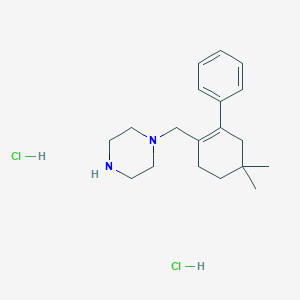

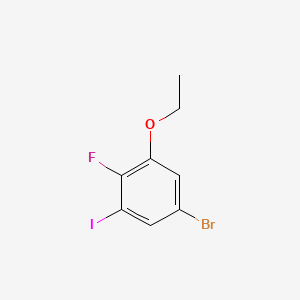
![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
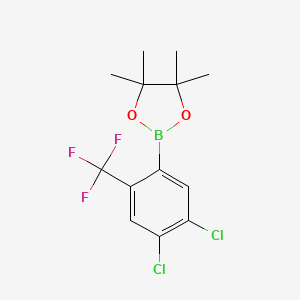
![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)
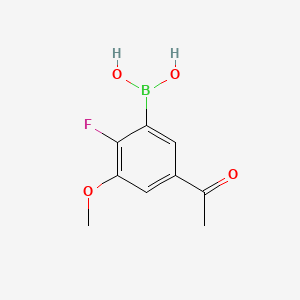
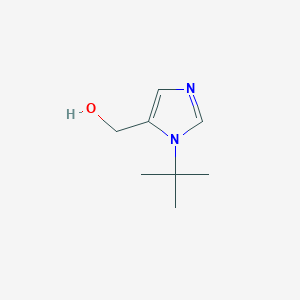
![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)
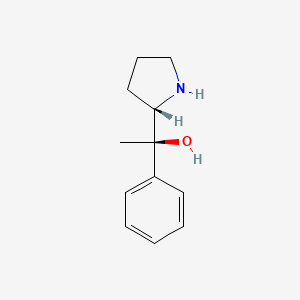
![2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid](/img/structure/B14030889.png)
